N-bis-Boc-4-bromo-2-chloroaniline

Übersicht

Beschreibung

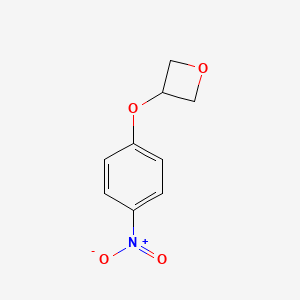

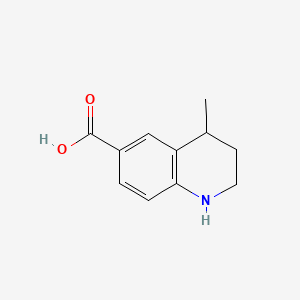

N-bis-Boc-4-bromo-2-chloroaniline is a chemical compound with the linear formula C16H21BrClNO4 . It is a 2-bromo-4-substituted aniline that can be prepared from 4-chloroaniline via electrophilic bromination .

Synthesis Analysis

The synthesis of N-bis-Boc-4-bromo-2-chloroaniline involves the electrophilic bromination of 4-chloroaniline . The exact synthesis process for N-bis-Boc-4-bromo-2-chloroaniline is not detailed in the search results.Molecular Structure Analysis

The N-bis-Boc-4-bromo-2-chloroaniline molecule contains a total of 44 bonds. There are 23 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 (thio-) carbamates (aromatic), and 1 imide(s) (-thio) .Physical And Chemical Properties Analysis

N-bis-Boc-4-bromo-2-chloroaniline has a molecular weight of 406.69924 g/mol . Other physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-bis-Boc-4-bromo-2-chloroaniline: is a valuable intermediate in organic synthesis. Its protected amine group allows for selective reactions at other functional sites. It can be used to synthesize complex molecules, such as pharmaceuticals and agrochemicals, by facilitating the introduction of the amine group after other reactions have taken place .

Medicinal Chemistry

In medicinal chemistry, this compound’s halogen atoms make it a prime candidate for cross-coupling reactions, which are pivotal in creating new chemical entities. These entities can be screened for biological activity, leading to the development of new drugs .

Material Science

The bromine and chlorine atoms present in N-bis-Boc-4-bromo-2-chloroaniline can be used to create polymers with specific properties. These polymers can have applications in creating novel materials with unique electrical or mechanical properties .

Catalysis

This compound can act as a ligand for catalysts used in various chemical reactions. The ability to stabilize transition states and lower activation energies makes it a valuable asset in designing more efficient catalytic processes .

Analytical Chemistry

N-bis-Boc-4-bromo-2-chloroaniline: can be used as a standard or reagent in analytical chemistry due to its well-defined structure and properties. It can help in the calibration of instruments or in the development of new analytical methods .

Agricultural Research

In the field of agricultural research, the compound can be modified to create new pesticides or herbicides. Its halogenated structure allows for the exploration of bioactive compounds that can control pests or weeds effectively .

Environmental Science

Research into environmental contaminants often requires halogenated anilines as reference compoundsN-bis-Boc-4-bromo-2-chloroaniline can be used to study the behavior of similar organic pollutants in the environment .

Photophysics

The compound’s structure is conducive to studying photophysical processes. It can be used in the development of dyes and fluorescence probes that respond to specific stimuli, which is useful in imaging and sensing applications .

Eigenschaften

IUPAC Name |

tert-butyl N-(4-bromo-2-chlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrClNO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-10(17)9-11(12)18/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUPQDPIERQERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)Br)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-bis-Boc-4-bromo-2-chloroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Methylimidazolidin-2-ylidene)amino]carbonitrile](/img/structure/B1455550.png)

![[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine](/img/structure/B1455551.png)

![6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1455558.png)

![N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B1455566.png)

![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)